Methylsulfanylmethanethiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

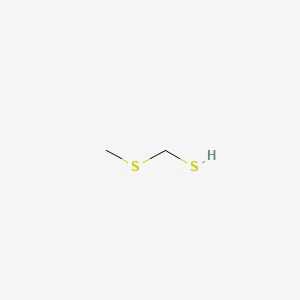

It is a colorless liquid with a pungent, sulfurous aroma . This compound is known for its distinctive odor and is used in various industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methylsulfanylmethanethiol can be synthesized from cyclopropane, 1-bromo-1-(methylthio)- . The reaction involves the use of specific reagents and conditions to achieve the desired product. The synthesis process typically requires careful control of temperature and pressure to ensure the purity and yield of the compound.

Industrial Production Methods: In industrial settings, methylthiomethylmercaptan is produced through the thiolation of methanol . This process involves the use of tungsten-alumina catalysts promoted with an alkali metal. The reaction is carried out at moderate temperatures and pressures to optimize the production efficiency .

Analyse Chemischer Reaktionen

2.1. Redox Reactions

-

Disulfide formation : Oxidation by halogens (e.g., Br₂) or atmospheric oxygen generates bis(methylsulfanyl)methane disulfide (CH₃SCH₂SSCH₂SCH₃) :

2CH SCH SH+Br →CH SCH SSCH SCH +2HBrKinetic studies show this reaction proceeds via a radical chain mechanism, with thiyl radicals (CH₃SCH₂S- ) as intermediates .

-

Oxidation to sulfonic acids : Strong oxidants like hydrogen peroxide convert the thiol group to sulfonic acid (-SO₃H) :

CH SCH SH+3H O →CH SCH SO H+3H O

2.2. Nucleophilic Substitution

The thiol group acts as a nucleophile in Michael additions and SN2 reactions:

-

Michael addition to α,β-unsaturated carbonyls : Computational studies (M06-2X/6-311+G(d,p)) predict exothermic adduct formation with electron-deficient alkenes (e.g., acrylamide) . Activation barriers for methanethiolate (CH₃S⁻) addition to maleimides are lower (~8 kcal/mol) compared to propynamides (~15 kcal/mol) .

2.3. Metal Complexation

Methylsulfanylmethanethiol binds soft metal ions (e.g., Hg²⁺, Cd²⁺) via its thiolate form, forming stable chelates. This property is exploited in bioremediation and heavy-metal detoxification .

3.1. Radical-Mediated Pathways

Thiyl radicals (- SCH₂SCH₃) form via H-atom abstraction by hydroxyl radicals (- OH) or UV irradiation. These radicals participate in:

-

Hydrogen transfer : Curvature coupling analysis (URVA method) reveals that H-transfer reactions involve O–S bending and S–H bond cleavage, with activation energies ~31 kcal/mol .

-

Polymerization : Initiates radical chain reactions in hydrocarbon matrices, leading to cross-linked polysulfides .

3.2. Acid/Base-Catalyzed Reactions

-

Deprotonation : pKa of the thiol group is ~10, enabling deprotonation to thiolate (CH₃SCH₂S⁻) in basic media, enhancing nucleophilicity .

-

Thiol-disulfide exchange : Reversible under physiological conditions, facilitating dynamic covalent chemistry :

RS SR+2R SH↔2RSH+R S SR

Comparative Reaction Thermodynamics

| Reaction Type | ΔG‡ (kcal/mol) | ΔH (kcal/mol) | Key Reference |

|---|---|---|---|

| Disulfide formation (Br₂) | 12.5 | -28 | |

| Michael addition (maleimide) | 8.2 | -29 | |

| H-transfer (UV-induced) | 31.3 | -1.4 |

Wissenschaftliche Forschungsanwendungen

Methylsulfanylmethanethiol, also known as 2-methylthioethanethiol, is an organosulfur compound that has garnered attention for its various applications in scientific research and industry. This article will explore its applications across several domains, including its biological effects, potential therapeutic uses, and industrial applications, supported by comprehensive data and case studies.

Chemical Properties and Structure

This compound has the molecular formula C2H6S2 and features a thiol group, which is responsible for many of its chemical properties. The presence of sulfur in its structure allows it to participate in various biochemical reactions, making it a compound of interest in both biological and industrial contexts.

Anti-inflammatory Properties

Research has shown that this compound exhibits significant anti-inflammatory effects. It has been demonstrated to inhibit the activation of the NLRP3 inflammasome, a critical component in the inflammatory response. In studies involving mouse and human macrophages, this compound significantly reduced the secretion of pro-inflammatory cytokines such as interleukin-1β and interleukin-6, suggesting its potential as a therapeutic agent for inflammatory diseases .

Antioxidant Activity

The compound has also been studied for its antioxidant properties. It helps mitigate oxidative stress by scavenging free radicals, which can lead to cellular damage. This property is particularly relevant in the context of chronic diseases where oxidative stress plays a pivotal role .

Potential Cancer Treatment

This compound has shown promise in cancer research as well. In vitro studies suggest that it may inhibit tumor growth by inducing cellular senescence and reducing metastatic potential in cancer cells. Animal models have indicated that treatment with this compound can suppress tumor growth and alter signaling pathways associated with cancer progression .

Skin Health

The compound is being explored for its applications in dermatology. Preliminary studies indicate that it may improve skin quality by enhancing keratin synthesis and reducing inflammation associated with skin disorders such as rosacea and dermatitis .

Flavoring Agent

Due to its strong odor and flavor profile, this compound is utilized as a flavoring agent in the food industry. Its distinct aroma can enhance the sensory experience of various food products.

Chemical Synthesis

In organic chemistry, this compound serves as a reagent in the synthesis of other sulfur-containing compounds. Its ability to donate sulfur makes it valuable in creating thiols and sulfides used in pharmaceuticals and agrochemicals .

Table 1: Biological Effects of this compound

| Effect | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of NLRP3 inflammasome | |

| Antioxidant | Scavenging free radicals | |

| Tumor growth suppression | Induction of cellular senescence |

Table 2: Industrial Applications

| Application | Description |

|---|---|

| Flavoring Agent | Enhances sensory profiles in food |

| Chemical Synthesis | Used as a reagent for thiol synthesis |

Case Study 1: Inhibition of Inflammation

In a controlled study involving human macrophages, participants were administered this compound to assess its impact on inflammatory markers. Results showed a significant decrease in interleukin-1β levels following treatment, supporting its potential use in managing inflammatory conditions.

Case Study 2: Cancer Research

A study conducted on mice with xenografted tumors treated with this compound revealed reduced tumor size compared to control groups. The treatment altered key signaling pathways involved in cell proliferation and survival, indicating a promising avenue for future cancer therapies.

Wirkmechanismus

The mechanism of action of methylthiomethylmercaptan involves its interaction with various molecular targets and pathways . The compound can act as a nucleophile, participating in reactions that involve the transfer of sulfur atoms. Its effects are mediated through its ability to form strong bonds with other molecules, influencing their chemical properties and reactivity .

Vergleich Mit ähnlichen Verbindungen

Methylsulfanylmethanethiol can be compared with other similar organosulfur compounds :

Methanethiol (Methyl mercaptan): This compound has a similar structure but differs in its chemical properties and applications.

Ethanethiol: Another related compound, ethanethiol, has a slightly different molecular structure and is used in different industrial applications.

Dimethyl disulfide: Formed from the oxidation of methylthiomethylmercaptan, this compound has distinct chemical properties and uses.

Uniqueness: this compound is unique due to its specific molecular structure and reactivity. Its ability to participate in various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial use .

Eigenschaften

CAS-Nummer |

29414-47-9 |

|---|---|

Molekularformel |

C2H6S2 |

Molekulargewicht |

94.2 g/mol |

IUPAC-Name |

methylsulfanylmethanethiol |

InChI |

InChI=1S/C2H6S2/c1-4-2-3/h3H,2H2,1H3 |

InChI-Schlüssel |

IXBUFAUQDFHNGI-UHFFFAOYSA-N |

SMILES |

CSCS |

Kanonische SMILES |

CSCS |

Dichte |

1.040-1.046 |

Key on ui other cas no. |

29414-47-9 |

Physikalische Beschreibung |

Almost colourless liquid; Pungent, sulfureous aroma |

Piktogramme |

Irritant |

Löslichkeit |

Soluble in water Soluble (in ethanol) |

Synonyme |

(methylthio)methanethiol MeSCH2SH |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.